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Compound of Interest

Compound Name: AH 6809

Cat. No.: B1666651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AH 6809, with the chemical name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic

organic compound widely utilized in pharmacological research as an antagonist of prostanoid

receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacology

of AH 6809, including its chemical properties, mechanism of action, receptor binding profile,

and its effects on key signaling pathways. The information is presented to support researchers

and professionals in drug development in understanding and utilizing this compound.
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Property Value Reference

Chemical Name
6-isopropoxy-9-oxoxanthene-

2-carboxylic acid
[2][3]

Alternate Names
6-Isopropoxy-9-xanthone-2-

carboxylic acid
[4]

CAS Number 33458-93-4 [2][3][4]

Molecular Formula C17H14O5 [2][3]

Molecular Weight 298.3 g/mol [3][4]

Purity ≥97% [3]

Appearance A crystalline solid [3]

Mechanism of Action
AH 6809 functions as a competitive antagonist at several prostanoid receptors, primarily the

prostaglandin E₂ (PGE₂) receptors EP₁ and EP₂, and the prostaglandin D₂ (PGD₂) receptor

DP₁.[1][3] Its antagonistic action prevents the binding of endogenous prostaglandin ligands,

thereby inhibiting the initiation of their downstream signaling cascades.

For instance, AH 6809 has been shown to block the PGE₂-induced accumulation of cyclic AMP

(cAMP) in COS cells transfected with the human EP₂ receptor.[3] This indicates its ability to

interfere with Gs-coupled receptor signaling. Furthermore, it blocks the accumulation of

intracellular calcium (Ca²⁺) in Xenopus oocytes expressing the human EP₁ receptor,

demonstrating its activity against Gq-coupled receptors.[3]

Pharmacological Profile: Receptor Binding Affinities
The antagonistic potency and selectivity of AH 6809 have been characterized across various

receptor subtypes and species. The following tables summarize the key quantitative data.

Human Receptors
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Receptor Parameter Value (nM) Reference

EP₁ Ki 1217 [5]

EP₂ Ki 1150 [5]

EP₃-III Ki 1597 [5]

DP₁ Ki 1415 [5]

Receptor Parameter Value Reference

EP₁ pA₂ 6.8

DP (platelets) pA₂ 5.35 [6]

TP (platelets) pA₂ 4.45 [6][7]

DP₂ pA₂ 4.45

Assay Parameter Value (M) Reference

Anti-aggregatory

action of PGD₂ in

human platelets

EC₅₀ ~5 x 10⁻⁵ [3]

Murine (Mouse) Receptors
Receptor Parameter Value (nM) Reference

EP₂ Ki 350 [5]

In mice, AH 6809 demonstrates the highest affinity for the EP₂ receptor, while also acting as a

weaker ligand at the EP₁ and DP₁ receptors.[3]

Signaling Pathways
AH 6809 exerts its effects by blocking distinct signaling pathways initiated by EP and DP

receptors.
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Caption: Antagonism of the EP₁ receptor signaling pathway by AH 6809.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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